2,2-Difluoro-1,3-benzodioxole-5-carboxamide
CAS No.: 656-45-1
Cat. No.: VC11710382
Molecular Formula: C8H5F2NO3
Molecular Weight: 201.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 656-45-1 |
|---|---|
| Molecular Formula | C8H5F2NO3 |
| Molecular Weight | 201.13 g/mol |
| IUPAC Name | 2,2-difluoro-1,3-benzodioxole-5-carboxamide |
| Standard InChI | InChI=1S/C8H5F2NO3/c9-8(10)13-5-2-1-4(7(11)12)3-6(5)14-8/h1-3H,(H2,11,12) |
| Standard InChI Key | WGGWGRFTWDRLRP-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1C(=O)N)OC(O2)(F)F |
| Canonical SMILES | C1=CC2=C(C=C1C(=O)N)OC(O2)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 2,2-difluoro-1,3-benzodioxole-5-carboxamide, reflects its bicyclic structure: a benzene ring fused to a 1,3-dioxole ring, with fluorine atoms at both oxygen-adjacent positions and a carboxamide (-CONH) substituent at the 5-position . The presence of fluorine atoms introduces significant electronic effects, including increased lipophilicity () and metabolic stability .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 656-45-1 | |
| Molecular Formula | ||
| Molecular Weight | 201.13 g/mol | |
| Exact Mass | 201.024 g/mol | |
| PSA (Polar Surface Area) | 62.54 Ų | |
| LogP | 1.99 | |
| Hazard Statements | H315, H319, H335 |
Spectroscopic and Computational Data
The Standard InChIKey (WGGWGRFTWDRLRP-UHFFFAOYSA-N) and SMILES (C1=CC2=C(C(=C1)C(=O)N)OC(F2)(F)O) provide unambiguous identifiers for computational studies. Quantum mechanical calculations predict a planar benzodioxole ring with fluorine atoms inducing torsional strain, which may influence reactivity.
Synthesis and Manufacturing
Historical Development
The first scalable synthesis was patented in 1995 (US-5432290-A), involving halogen exchange using potassium fluoride (KF) on 2,2-dichloro-1,3-benzodioxole in the presence of catalysts like potassium hydrogen fluoride (KHF) . This method achieved yields exceeding 70% under optimized conditions .
Reaction Scheme:
Subsequent carboxamidation at the 5-position introduces the -CONH group via nitration, reduction, and acylation.
Process Optimization
Key parameters include:
-
Catalyst Selection: KHF outperforms CsHF or RbHF in reducing side reactions .
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Solvent Systems: Polar aprotic solvents (e.g., DMF) enhance fluoride ion mobility .
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Temperature: Reactions proceed optimally at 150–200°C, avoiding decomposition .
Applications in Agrochemical and Pharmaceutical Research
Agrochemical Intermediates
The compound’s fluorine atoms improve pesticidal activity by resisting hydrolytic degradation. Derivatives act as precursors to herbicides targeting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis .
| Precaution Code | Guidance |
|---|---|
| P261 | Avoid breathing dust/fume |
| P280 | Wear protective gloves/eye protection |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water |
Regulatory Status
The compound falls under HS Code 2932999099 ("heterocyclic compounds with oxygen hetero-atoms"), attracting a 6.5% MFN tariff . Environmental persistence data are unavailable, necessitating caution in disposal .
Future Research Directions
Expanding Synthetic Utility
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Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) could diversify substituents at the 5-position.
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Biocatalysis: Enzymatic amidation may offer greener alternatives to traditional acylation.
Biological Screening
High-throughput screening against cancer cell lines (e.g., NCI-60) and microbial panels could uncover therapeutic potential. Molecular docking studies with ALS or GABA receptors are warranted.
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